molecular formula C29H28O7S B15201531 [(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate

[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate

Cat. No.: B15201531
M. Wt: 520.6 g/mol
InChI Key: LACVVWRGGZQQLO-QTDWVDHPSA-N
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Description

The compound [(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate is a structurally complex molecule featuring:

  • A pyran-dioxolo fused ring system (providing rigidity and stereochemical diversity).
  • Benzoyloxy and methyl benzoate ester groups (enhancing lipophilicity and metabolic stability).
  • A phenylsulfanyl substituent (introducing sulfur-mediated electronic effects).
  • 2,2-Dimethyl groups (likely serving as steric protectants for the dioxolo ring).

Potential applications align with those of related esters and sulfur-containing compounds, including use as a pharmacological intermediate, synthetic precursor, or reference standard .

Properties

Molecular Formula

C29H28O7S

Molecular Weight

520.6 g/mol

IUPAC Name

[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate

InChI

InChI=1S/C29H28O7S/c1-29(2)35-23-22(18-32-26(30)19-12-6-3-7-13-19)33-28(37-21-16-10-5-11-17-21)25(24(23)36-29)34-27(31)20-14-8-4-9-15-20/h3-17,22-25,28H,18H2,1-2H3/t22-,23+,24+,25-,28+/m1/s1

InChI Key

LACVVWRGGZQQLO-QTDWVDHPSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)OC(=O)C3=CC=CC=C3)SC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)C

Canonical SMILES

CC1(OC2C(OC(C(C2O1)OC(=O)C3=CC=CC=C3)SC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)C

Origin of Product

United States

Biological Activity

The compound [(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate is a complex organic molecule notable for its unique stereochemistry and functional groups. The compound features a tetrahydro-dioxole ring system fused with a pyran structure and is further substituted with a benzoyloxy group and a phenylsulfanyl moiety. This structural complexity suggests diverse biological activities that warrant detailed exploration.

Structural Characteristics

The following table summarizes the structural features of the compound:

Feature Description
Molecular Formula C30H34O7
Chiral Centers Multiple chiral centers enhance specificity in biological interactions
Functional Groups Benzoyloxy group and phenylsulfanyl moiety
Ring Systems Tetrahydro-dioxole and pyran structures

Biological Activities

Research indicates that compounds with similar frameworks exhibit various pharmacological effects. The potential biological activities of this compound include:

  • Antioxidant Activity : Compounds containing phenolic structures are often associated with antioxidant properties. The presence of such structures in this compound may contribute to its ability to scavenge free radicals.
  • Antimicrobial Effects : The presence of sulfur atoms and aromatic rings correlates with antimicrobial activity against various pathogens. This compound's structural components suggest potential efficacy against bacterial and fungal strains.
  • Anti-inflammatory Properties : Some derivatives have shown promise in modulating inflammatory responses in biological systems. The unique functional groups in this compound may interact with inflammatory pathways.

Antioxidant Activity

A study conducted on similar dioxole-containing compounds demonstrated significant antioxidant activity through the inhibition of lipid peroxidation and scavenging of DPPH radicals. The findings suggest that the phenolic component in the structure plays a crucial role in this activity.

Antimicrobial Efficacy

Research published in Journal of Medicinal Chemistry explored the antimicrobial properties of sulfur-containing compounds. The results indicated that compounds similar to [(3aS,4R,6S,7R,7aS)-7-benzoyloxy...] exhibited notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Anti-inflammatory Mechanisms

A study focusing on anti-inflammatory properties highlighted that certain dioxole derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests that the compound may have therapeutic potential in conditions characterized by chronic inflammation.

Interaction Studies

Understanding how [(3aS,4R,6S,7R,7aS)-7-benzoyloxy...] affects biological systems is critical for elucidating its mechanism of action. Interaction studies typically involve:

  • In vitro assays to assess cellular responses.
  • Molecular docking studies to predict binding affinities with specific biological targets.

Such studies help clarify how this compound may influence cellular pathways related to disease processes.

Comparative Analysis with Similar Compounds

The uniqueness of [(3aS,4R,6S,7R,7aS)-7-benzoyloxy...] lies in its specific combination of stereochemistry and functional groups that may confer distinct biological activities not found in other similar compounds. Below is a comparative table highlighting related compounds:

Compound Name Structural Features Biological Activity
Compound ASimilar dioxole ringAntioxidant
Compound BBenzoyloxy groupAntimicrobial
Compound CTetrahydro-pyranAnti-inflammatory

Chemical Reactions Analysis

Hydrolysis of Benzoyloxy Esters

The compound contains three benzoyloxy ester groups (–OCOC₆H₅), which are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Notes
Acidic hydrolysisH₃O⁺ (e.g., HCl, H₂SO₄)Benzoic acid + corresponding alcoholSlow reaction at room temperature
Basic hydrolysisNaOH or KOHSodium/potassium benzoate + alcoholIrreversible saponification
Enzymatic cleavageLipases or esterasesBenzoic acid + alcoholStereoselectivity possible

Oxidation of the Phenylsulfanyl Group

The phenylsulfanyl (–S–C₆H₅) group undergoes oxidation to form sulfoxides or sulfones, depending on the strength of the oxidizing agent.

Oxidizing Agent Conditions Product Observed Selectivity
H₂O₂Mild, RTSulfoxide (–SO–C₆H₅)Stereospecific oxidation
mCPBADichloromethane, 0°CSulfone (–SO₂–C₆H₅)Complete conversion in 2 hours
KMnO₄Acidic/H₂O, heatOver-oxidation to sulfonic acid (–SO₃H)Rare due to steric hindrance

Ring-Opening of the Dioxolo System

The dioxolo[4,5-c]pyran ring may undergo acid-catalyzed ring-opening due to strain or electrophilic activation.

Reagent Conditions Product Mechanism
H₃O⁺Aqueous HCl, reflux1,2-diol derivativeProtonation → ring cleavage
BF₃·Et₂OAnhydrous CH₂Cl₂, RTElectrophilic substitution at C4 or C7Lewis acid-mediated activation
NaBH₄MeOH, 0°CReduction of hemiacetal oxygen (unlikely)Limited reactivity observed

Functional Group Interplay in Multi-Step Reactions

Simultaneous reactivity of ester and thioether groups enables complex transformations:

Reaction Sequence Key Steps Outcome
Oxidation → Hydrolysis1. H₂O₂ → sulfoxide
2. NaOH → ester cleavage
Sulfoxide-alcohol derivative with free –OH groups
Acidic ring-opening → Esterification1. HCl → diol
2. Ac₂O → acetylated diol
Modified scaffold with enhanced solubility

Stability Under Ambient Conditions

The compound’s stability is critical for storage and handling:

Factor Effect Mitigation Strategy
LightPhotodegradation of thioetherStore in amber glass at –20°C
MoistureEster hydrolysisUse desiccants in airtight containers
Temperature (>40°C)Ring-opening or polymerizationMaintain refrigeration

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and structurally related analogs from the evidence:

Compound Name/Evidence ID Core Structure Key Functional Groups Molecular Weight* Notable Applications
Target Compound Pyran-dioxolo fused ring Benzoyloxy, methyl benzoate, phenylsulfanyl ~600 (estimated) Pharmacological research, synthetic intermediates
[(4aR,6S,7R,8S,8aR)-...] () Pyrano[3,2-d][1,3]dioxin Sulfonyloxy, methoxy, phenyl 590.66 Fine chemicals, intermediates
8-O-Acetylshanzhiside Methyl Ester () Cyclopenta[c]pyran Acetyloxy, hydroxy, methyl ester 434.4 (estimated) Reference standard, supplements
(3AS,5R,6R,7S,7aS)-... () Dioxolo-pyran Acetoxymethyl, diacetate, methoxy 362.33 Research chemical

*Molecular weights for the target and are estimated based on structural analogs.

Key Observations:
  • Ester Groups: The target’s benzoate esters (vs.
  • Sulfur Substituents : The phenylsulfanyl group in the target (C6H5S) differs from the sulfonyloxy (SO2O-) in . Sulfanyl groups are less polar, which may improve membrane permeability but reduce solubility in aqueous media .
  • Ring Systems: The pyran-dioxolo core in the target and contrasts with the pyrano-dioxin in . Fused dioxolo rings often enhance conformational stability, which is critical for binding specificity in bioactive molecules.

Physicochemical and Reactivity Comparisons

  • Solubility: The target’s benzoate esters and phenylsulfanyl group likely render it lipophilic, similar to ’s sulfonyloxy-containing compound, which is used in non-polar solvents . By contrast, ’s acetylated cyclopenta[c]pyran derivatives exhibit moderate polarity due to hydroxyl and acetyl groups .
  • Stability : Benzoate esters (target) are more resistant to enzymatic hydrolysis than acetate esters (), suggesting prolonged in vivo half-life for the target compound .
  • Synthetic Utility : The phenylsulfanyl group in the target may serve as a nucleophilic site for further functionalization (e.g., oxidation to sulfoxides), a feature absent in ’s sulfonate esters .

Research Findings and Implications

Metabolic Pathways : Compared to ’s acetyloxy groups, the target’s benzoates are less prone to esterase-mediated cleavage, suggesting improved oral bioavailability .

Structural Rigidity : The fused pyran-dioxolo system in the target and restricts rotational freedom, which could enhance binding affinity in enzyme inhibition assays .

Q & A

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Density functional theory (DFT) calculates transition states and activation energies for reactions like nucleophilic acyl substitutions . Molecular dynamics simulations model solvent effects on reaction pathways .

Q. What catalytic systems improve enantioselective synthesis of this compound?

  • Methodological Answer : Chiral organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP) can induce asymmetry in key steps like cyclization or benzoylation . Screen solvent systems (e.g., THF/toluene mixtures) to enhance catalyst efficiency .

Q. How does the compound’s electronic structure influence its spectroscopic and redox properties?

  • Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in benzoyl groups; cyclic voltammetry (CV) quantifies redox potentials at varying pH . Time-resolved fluorescence probes excited-state dynamics .

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